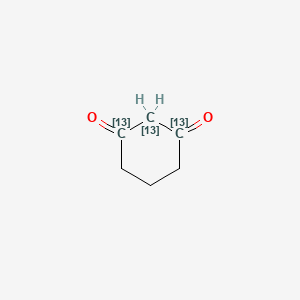

1,3-Cyclohexanedione-1,2,3-13C3

Description

Significance of Carbon-13 Isotopic Labeling in Modern Chemical and Biochemical Sciences

Carbon-13 (¹³C) isotopic labeling is a powerful and indispensable technique in modern chemical and biochemical sciences, providing a non-radioactive and safe method to trace the fate of molecules in complex systems. nih.govdocbrown.info Unlike the most abundant carbon isotope, ¹²C, which has a nuclear spin of zero, the ¹³C isotope possesses a non-zero spin quantum number of ½. acs.org This property makes it detectable by nuclear magnetic resonance (NMR) spectroscopy, a key analytical tool for elucidating molecular structures and dynamics. mdpi.comceitec.cz

The incorporation of ¹³C into organic molecules allows researchers to follow the transformation of these labeled compounds through intricate reaction pathways and metabolic networks. acs.orgjmcs.org.mx This is because ¹³C-labeled compounds retain the same chemical and biological properties as their unlabeled counterparts, acting as sensitive tracers without perturbing the system under investigation. nih.govacs.org The primary applications of ¹³C isotopic labeling are widespread and include:

Mechanistic Elucidation: In organic chemistry, ¹³C labeling is crucial for determining reaction mechanisms by tracking the rearrangement of carbon skeletons.

Metabolic Flux Analysis: In biochemistry and biotechnology, it enables the quantitative analysis of metabolic pathways, providing insights into cellular physiology and disease states. jmcs.org.mxresearchgate.net

Structural Biology: Isotopic enrichment with ¹³C enhances the resolution of NMR spectra, facilitating the determination of the three-dimensional structures of complex biomolecules like proteins and nucleic acids. scbt.com

Drug Development: Researchers use ¹³C-labeled drugs to study their metabolism, pharmacokinetics, and interactions with biological targets, aiding in the design of more effective and safer pharmaceuticals. docbrown.infoacs.org

The ability to introduce ¹³C at specific atomic positions within a molecule, known as site-specific labeling, offers an even greater level of detail for mechanistic and structural studies. scielo.org.mxnih.gov

Foundational Role of 1,3-Cyclohexanedione (B196179) as a Versatile Synthetic Intermediate and Mechanistic Probe Precursor

1,3-Cyclohexanedione, also known as dihydroresorcinol, is a cyclic dicarbonyl compound that serves as a fundamental building block in organic synthesis. wikipedia.orgsigmaaldrich.com Its utility stems from the reactivity of its dicarbonyl moiety and the acidic α-methylene group situated between them. acs.org This structural feature allows it to participate in a wide array of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecules.

Historically, 1,3-cyclohexanedione and its derivatives have been employed in the synthesis of pharmaceuticals, herbicides, and other fine chemicals. wikipedia.orggoogle.com It is a key intermediate in the production of various commercial products, including certain herbicides and the antiemetic drug Ondansetron. wikipedia.orggoogle.com Its synthesis is well-established, commonly proceeding through the semi-hydrogenation of resorcinol (B1680541). wikipedia.org

Beyond its role as a synthetic intermediate, 1,3-cyclohexanedione and its analogues, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), have emerged as important mechanistic probes. nih.govacs.org A significant application is in the detection and characterization of sulfenic acids (–SOH), a transient and important post-translational modification in proteins. nih.gov The 1,3-dicarbonyl structure reacts specifically with sulfenic acids, allowing for the development of chemical probes to label and identify these modified proteins in biological systems. nih.govresearchgate.net This has been pivotal in understanding the role of cysteine oxidation in cellular signaling and oxidative stress. nih.gov Furthermore, the reactivity of 1,3-cyclohexanedione derivatives has been explored in various catalytic reactions, where they can also influence reaction rates and outcomes by acting as buffering molecules. acs.org

Specific Advantages and Research Implications of Site-Specific 1,2,3-¹³C₃ Labeling in 1,3-Cyclohexanedione

The site-specific isotopic labeling of 1,3-cyclohexanedione with ¹³C at the 1, 2, and 3 positions to create 1,3-Cyclohexanedione-1,2,3-¹³C₃ offers distinct advantages for detailed mechanistic and spectroscopic investigations. nih.gov This specific labeling pattern places the isotopic markers directly at the most reactive centers of the molecule: the two carbonyl carbons (C1 and C3) and the intervening methylene (B1212753) carbon (C2).

The primary research implications of using 1,3-Cyclohexanedione-1,2,3-¹³C₃ are centered around the enhanced capabilities for NMR-based studies:

Mechanistic Analysis of Reactions: When this labeled compound is used as a reactant, the ¹³C NMR spectrum of the product will unambiguously reveal the fate of the C1, C2, and C3 carbons. This is invaluable for studying complex rearrangements, cyclizations, and condensation reactions where the carbon skeleton is altered. The presence of ¹³C-¹³C coupling between the adjacent labeled carbons can provide direct evidence for bond formation or cleavage.

Probing Enzyme Mechanisms: As a substrate for enzymes like cyclohexanedione hydrolase, the 1,2,3-¹³C₃ labeling allows for precise tracking of the enzymatic transformation. wikipedia.org This can help to identify which bonds are broken and formed during catalysis and to characterize reaction intermediates.

Tautomerism and Conformational Studies: 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer. wikipedia.org The ¹³C chemical shifts are highly sensitive to the electronic environment of the carbon atoms. Therefore, labeling at the C1, C2, and C3 positions provides a direct spectroscopic handle to study the dynamics and equilibrium of this tautomerization process, as well as the conformational inversion of the six-membered ring. scielo.org.mxresearchgate.net

The strategic placement of three contiguous ¹³C atoms creates a unique spectroscopic signature that significantly enhances the information content obtainable from NMR experiments, allowing for a deeper and more precise understanding of the chemical and biochemical behavior of this versatile dicarbonyl compound.

Data Tables

Table 1: Properties of 1,3-Cyclohexanedione-1,2,3-¹³C₃ This data is based on publicly available information for the isotopically labeled compound.

| Property | Value | Reference |

| IUPAC Name | (1,2,3-¹³C₃)cyclohexane-1,3-dione | nih.gov |

| Molecular Formula | C₃(¹³C)₃H₈O₂ | scbt.com |

| Molecular Weight | 115.10 g/mol | nih.gov |

| CAS Number | 1184998-71-7 | scbt.comnih.gov |

| Canonical SMILES | C1C13C[13CH2]13CC1 | nih.gov |

Table 2: NMR Spectroscopic Data for 1,3-Cyclohexanedione This table presents typical ¹³C NMR chemical shift ranges for the parent (unlabeled) 1,3-cyclohexanedione, which exists predominantly in its enol form in many solvents. The exact shifts can vary based on solvent and other conditions. The labeling in 1,3-Cyclohexanedione-1,2,3-¹³C₃ would allow for precise assignment and observation of these key carbons.

| Carbon Position | Typical Chemical Shift (ppm) | Notes |

| C1 (Carbonyl) | ~190-210 | In the dione (B5365651) form. In the enol form, this becomes part of the enone system. |

| C2 (Methylene) | ~50-60 | In the dione form. In the enol form, this carbon is vinylic (~100-110 ppm). |

| C3 (Carbonyl/Enolic) | ~190-210 | In the dione form. In the enol form, this carbon is part of the enone system. |

| C4, C6 (Methylenes) | ~30-40 | |

| C5 (Methylene) | ~20-30 |

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSLFCCWAKVHIW-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[13C](=O)[13CH2][13C](=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Cyclohexanedione 1,2,3 13c3 and Analogous Isotopically Labeled Diones

Strategies for Carbon-13 Enrichment and Site-Specific Labeling in Cyclic Diones

The enrichment of carbon-13 in organic molecules can be achieved through various methods, with distillation being a notable technique for separating isotopes. For instance, the distillation of carbon tetrafluoride (CF₄) or carbon monoxide (CO) has been employed to produce highly enriched ¹³C sources. tn-sanso.co.jp These enriched precursors can then be incorporated into more complex molecules through targeted synthetic routes.

Site-specific labeling is crucial for elucidating reaction mechanisms and metabolic fluxes. nih.gov For cyclic diones, this involves designing synthetic pathways where the ¹³C label is introduced at specific carbon positions. This can be accomplished by using starting materials that are already selectively labeled or by employing reactions that direct the label to a particular site within the molecular framework. nih.gov For example, a Corey-Fuchs reaction using ¹³C-labeled carbon tetrabromide (¹³CBr₄) can be utilized to introduce a labeled alkyne, which can then be further elaborated into the desired labeled cyclic dione (B5365651). nih.gov The choice of strategy often depends on the desired labeling pattern and the availability of labeled starting materials.

Regiospecific Incorporation of Carbon-13 Isotopes at C-1, C-2, and C-3 Positions of Cyclohexanedione

The synthesis of 1,3-Cyclohexanedione-1,2,3-¹³C₃ requires a synthetic approach that ensures the specific placement of carbon-13 at the C-1, C-2, and C-3 positions. While the specific synthesis of this triply labeled compound is not detailed in the provided results, general principles of organic synthesis can be applied. A common route to 1,3-cyclohexanedione (B196179) is the hydrogenation of resorcinol (B1680541). wikipedia.orgchemicalbook.comresearchgate.net To achieve the desired labeling pattern, one would need to start with a resorcinol molecule that is appropriately labeled with ¹³C at the corresponding positions.

Another approach involves a [3+3] cycloaddition reaction, which has been used to construct the 1,3-cyclohexanedione framework from simpler, non-activated ketones and enoates. nih.gov This method offers regioselectivity, which could potentially be exploited to control the position of isotopic labels by using ¹³C-enriched starting materials. The Michael addition step in this process consistently occurs at the more hindered site of the ketone, while the subsequent Claisen condensation involves the less hindered site. nih.gov By carefully selecting the labeled fragments, it would be possible to direct the ¹³C isotopes to the desired C-1, C-2, and C-3 positions of the resulting cyclohexanedione ring.

Optimization of Synthetic Pathways for Research-Scale Production of 1,3-Cyclohexanedione-1,2,3-13C3

The production of isotopically labeled compounds for research purposes often requires optimization of synthetic pathways to maximize yield and isotopic enrichment while minimizing cost and complexity. For the synthesis of 1,3-cyclohexanedione, various conditions have been explored. The hydrogenation of resorcinol can be optimized by controlling parameters such as the molar ratio of sodium hydroxide (B78521) to resorcinol, catalyst loading, hydrogen pressure, and reaction temperature. researchgate.net For instance, a molar ratio of 1.1–1.2 of sodium hydroxide to resorcinol, a 15% (w/w) Pd/C catalyst loading, a hydrogen pressure of 2 MPa, and a temperature of 353 K have been identified as optimal conditions for this conversion. researchgate.net

Bolus administration of ¹³C-labeled glucose has been shown to provide sufficient labeling of tricarboxylic acid (TCA) cycle intermediates in mouse models. biorxiv.org This suggests that for in vivo studies using 1,3-Cyclohexanedione-1,2,3-¹³C₃, direct administration methods could be effective. The optimization for research-scale production would also involve developing efficient purification methods to isolate the labeled product with high chemical and isotopic purity.

Analytical Verification of Isotopic Purity and Enrichment in Labeled Cyclohexanedione Derivatives

After synthesis, it is imperative to verify the isotopic purity and the degree of enrichment of the labeled compound. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose.

High-resolution mass spectrometry can precisely determine the mass of the labeled molecule, confirming the incorporation of the desired number of ¹³C atoms. nih.gov For 1,3-Cyclohexanedione-1,2,3-¹³C₃, the expected molecular weight would be approximately 115.10 g/mol , compared to the 112.13 g/mol of the unlabeled compound. nih.govchemicalbook.com

Table 1: Analytical Data for 1,3-Cyclohexanedione and its ¹³C-labeled Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | HJSLFCCWAKVHIW-UHFFFAOYSA-N |

| 1,3-Cyclohexanedione-1,2,3-¹³C₃ | ¹³C₃C₃H₈O₂ | 115.10 | HJSLFCCWAKVHIW-VMGGCIAMSA-N |

Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com

¹³C NMR spectroscopy is another powerful tool for confirming the positions of the isotopic labels. chemicalbook.com The presence of ¹³C atoms at specific positions in the molecule will result in characteristic signals in the ¹³C NMR spectrum, and the coupling patterns between adjacent ¹³C nuclei can provide definitive proof of the labeling pattern. nih.gov For complex biological samples, two-dimensional NMR techniques like ¹H-¹³C heteronuclear single quantum coherence (HSQC) can be employed to resolve signals and accurately determine isotopic enrichment at specific sites. nih.gov

Advanced Spectroscopic Characterization and Elucidation Using 13c Nmr Spectroscopy

Principles of Carbon-13 Nuclear Magnetic Resonance for Characterizing Isotope-Labeled Systems

Carbon-13 NMR spectroscopy is a principal technique for determining the carbon skeleton of organic molecules. bhu.ac.inlibretexts.org The ¹²C isotope, which constitutes about 99% of natural carbon, is NMR-inactive due to its lack of a nuclear magnetic moment. libretexts.org Fortunately, the ¹³C isotope, with a natural abundance of just 1.1%, possesses a magnetic moment and is NMR-active. nih.gov This low natural abundance, coupled with the weaker magnetic moment of ¹³C compared to protons, makes the technique inherently less sensitive than ¹H NMR. libretexts.org

However, the strategic introduction of ¹³C isotopes at specific positions, known as isotopic labeling or enrichment, dramatically enhances the sensitivity of ¹³C NMR experiments. libretexts.orgnih.gov This allows for the detailed investigation of molecular structures and metabolic pathways. nih.govnih.gov One of the key advantages of ¹³C labeling is the ability to observe homonuclear ¹³C-¹³C spin-spin coupling. nih.gov In natural abundance samples, the probability of finding two ¹³C atoms adjacent to each other is extremely low (about 0.01%), making the observation of such couplings practically impossible. nih.govfrontiersin.org In a labeled compound like 1,3-Cyclohexanedione-1,2,3-¹³C₃, the adjacent ¹³C atoms give rise to distinct splitting patterns (multiplets) in the spectrum, providing direct evidence of the carbon-carbon bonds. nih.gov

Furthermore, ¹³C NMR offers a much wider chemical shift range (0-220 ppm) compared to ¹H NMR (0-12 ppm), which results in better resolution and less signal overlap, even in complex molecules. libretexts.orglibretexts.org This feature is particularly advantageous for distinguishing between carbon atoms in similar chemical environments. libretexts.org

One-Dimensional ¹³C NMR Spectroscopy for Carbon Skeleton Analysis of 1,3-Cyclohexanedione-1,2,3-¹³C₃

The one-dimensional (1D) ¹³C NMR spectrum of 1,3-Cyclohexanedione-1,2,3-¹³C₃ provides direct information about the labeled carbon atoms. Due to the isotopic enrichment at positions 1, 2, and 3, the signals corresponding to these carbons will be significantly enhanced.

In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. For 1,3-cyclohexanedione (B196179), the carbonyl carbons (C1 and C3) are in a similar electronic environment and would be expected to have chemical shifts in the range of 205-220 ppm. bhu.ac.in The methylene (B1212753) carbon at the C2 position would appear much further upfield. The specific labeling in 1,3-Cyclohexanedione-1,2,3-¹³C₃ introduces ¹³C-¹³C coupling. This results in the splitting of the signals for the labeled carbons.

The signal for C1 would be split into a doublet by the adjacent C2.

The signal for C3 would also be split into a doublet by the adjacent C2.

The signal for C2 would be split into a triplet by the adjacent C1 and C3.

The magnitude of the one-bond coupling constant (¹J_CC) is typically around 35-45 Hz for single bonds. huji.ac.il

Table 1: Hypothetical ¹³C NMR Data for 1,3-Cyclohexanedione-1,2,3-¹³C₃

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹³C-¹³C coupling) | Coupling Constant (¹J_CC, Hz) |

| C1 | ~208 | Doublet | ~40 |

| C2 | ~50 | Triplet | ~40 |

| C3 | ~208 | Doublet | ~40 |

| C4 | ~30 | Singlet | N/A |

| C5 | ~20 | Singlet | N/A |

| C6 | ~30 | Singlet | N/A |

Two-Dimensional ¹³C-¹³C Correlation Spectroscopy (e.g., INADEQUATE) for Direct Carbon Connectivity in Labeled Cyclohexanediones

Two-dimensional (2D) NMR experiments provide even more detailed information by showing correlations between nuclei. The INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a powerful technique for establishing direct carbon-carbon connectivity. nih.govhuji.ac.il This experiment is exceptionally challenging for samples with natural abundance ¹³C due to the low probability of having two adjacent ¹³C atoms. nih.govfrontiersin.org However, for an isotopically labeled compound like 1,3-Cyclohexanedione-1,2,3-¹³C₃, the INADEQUATE experiment becomes highly efficient and informative. frontiersin.orgnist.gov

The INADEQUATE spectrum is displayed with the normal ¹³C chemical shifts on one axis (F2) and the double quantum frequency (the sum of the chemical shifts of the two coupled carbons) on the other axis (F1). huji.ac.il Cross-peaks in the spectrum indicate direct one-bond correlations. For 1,3-Cyclohexanedione-1,2,3-¹³C₃, the INADEQUATE spectrum would show clear correlations between:

C1 and C2

C2 and C3

This would unambiguously confirm the connectivity of the labeled portion of the carbon skeleton. nih.govnih.gov The ability to trace the carbon framework directly makes INADEQUATE an invaluable tool for structural elucidation. researchgate.net

Table 2: Expected INADEQUATE Correlations for 1,3-Cyclohexanedione-1,2,3-¹³C₃

| Correlating Carbons | Expected Cross-Peak |

| C1 – C2 | Yes |

| C2 – C3 | Yes |

| C1 – C3 | No |

| C3 – C4 | No (C4 is not labeled) |

Heteronuclear ¹H-¹³C Correlation Spectroscopy (e.g., HSQC, HMBC) for Proximity and Long-Range Coupling Information

Heteronuclear correlation experiments are used to establish relationships between protons and carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations. core.ac.uk In the spectrum of 1,3-Cyclohexanedione-1,2,3-¹³C₃, an HSQC experiment would show a cross-peak connecting the chemical shift of the protons on C2 with the chemical shift of the C2 carbon itself. It would also show correlations for the protons on C4, C5, and C6 with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations, typically over two to three bonds (²J_CH and ³J_CH). core.ac.uk This is extremely useful for piecing together the entire molecular structure, especially for connecting quaternary carbons or fragments separated by heteroatoms. core.ac.uk For 1,3-Cyclohexanedione-1,2,3-¹³C₃, key HMBC correlations would include:

Correlations from the protons on C2 to the carbonyl carbons C1 and C3.

Correlations from the protons on C4 to C3 and C5.

Correlations from the protons on C6 to C1 and C5.

Table 3: Key Expected HSQC and HMBC Correlations for 1,3-Cyclohexanedione-1,2,3-¹³C₃

| Experiment | Proton(s) | Correlating Carbon(s) | Type of Correlation |

| HSQC | H2 | C2 | ¹J_CH (Direct) |

| HSQC | H4 | C4 | ¹J_CH (Direct) |

| HSQC | H6 | C6 | ¹J_CH (Direct) |

| HMBC | H2 | C1, C3 | ²J_CH (Long-Range) |

| HMBC | H4 | C3, C5 | ²J_CH, ³J_CH (Long-Range) |

| HMBC | H6 | C1, C5 | ²J_CH, ³J_CH (Long-Range) |

Computational Prediction of ¹³C NMR Chemical Shifts for Conformational and Structural Assignments of Isotopically Labeled Cyclohexanediones

Computational chemistry provides a powerful complementary tool for structural elucidation by predicting NMR parameters. nih.gov Density Functional Theory (DFT) calculations can be used to compute the ¹³C NMR chemical shifts for different possible conformations of a molecule. researchgate.netresearchgate.net For a flexible molecule like 1,3-cyclohexanedione, which can exist in various ring conformations (chair, boat, twist-boat), these predictions are particularly valuable.

The process involves optimizing the geometry of different conformers and then calculating the NMR shielding tensors for each. researchgate.netnih.gov These theoretical shielding values are then converted to chemical shifts that can be directly compared with the experimental data. researchgate.net By comparing the calculated chemical shifts for various conformers with the experimentally observed shifts for 1,3-Cyclohexanedione-1,2,3-¹³C₃, it is possible to determine the predominant conformation of the molecule in solution. nih.gov The excellent agreement between computed and experimental shifts can confirm the structural assignment and provide insights into the conformational preferences of the isotopically labeled cyclohexanedione. mdpi.com

Applications in Organic Reaction Mechanism Elucidation

Kinetic Isotope Effect (KIE) Studies Employing ¹³C-Labeled 1,3-Cyclohexanedione (B196179) Derivatives

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org Measuring the ¹³C-KIE provides invaluable insight into the rate-determining step (RDS) of a reaction by revealing changes in bonding to the labeled carbon atom in the transition state. illinois.edu

The use of 1,3-cyclohexanedione labeled at positions C1, C2, and C3 allows for the simultaneous investigation of multiple bonding changes. The magnitude of the ¹³C-KIE is typically smaller than that for deuterium, with the rate for a ¹²C-containing reactant being only about 2-7% faster than for its ¹³C counterpart, but modern techniques like high-precision NMR and isotope ratio mass spectrometry can measure these small differences accurately. wikipedia.orgnih.gov

Detailed research findings indicate that for reactions involving C-C bond formation or cleavage, significant KIEs are often observed. nih.gov For instance, in a hypothetical reaction where the C2 carbon of 1,3-cyclohexanedione attacks an electrophile in the rate-determining step, a primary ¹³C-KIE would be expected at the C2 position. Concurrently, secondary ¹³C-KIEs might be observed at C1 and C3 if the hybridization of these carbonyl carbons changes in the transition state (e.g., from sp² to sp³). nih.gov Computational studies can be paired with experimental KIE measurements to provide a more quantitative interpretation of the transition state structure. nih.govharvard.edu

Table 1: Principles of ¹³C Kinetic Isotope Effect Interpretation

| KIE Value (k₁₂/k₁₃) | Interpretation | Implication for Reactions of Labeled 1,3-Cyclohexanedione |

|---|---|---|

| > 1 (Normal KIE) | The bond to the isotopic atom is breaking or rehybridizing to a weaker bond in the transition state. | Suggests involvement of the labeled carbon (C1, C2, or C3) in the rate-determining step. |

| ≈ 1 (No KIE) | No change in bonding to the isotopic atom in or before the rate-determining step. | The labeled carbon is not involved in the rate-determining bond-breaking/forming events. |

Tracing Reaction Pathways and Intermediate Formation in Cyclohexanedione Chemistry using ¹³C Labeling

Isotopic labeling is an unambiguous method for tracing the fate of atoms through a complex reaction sequence. Using 1,3-Cyclohexanedione-1,2,3-¹³C₃ allows researchers to follow the intact C1-C2-C3 unit throughout a transformation, confirming proposed reaction pathways and identifying unexpected molecular rearrangements.

A key technique in these studies is ¹³C NMR spectroscopy. The labeled positions yield significantly enhanced signals, making it possible to detect and characterize transient intermediates that may be present in low concentrations. tandfonline.com For example, in the synthesis of tetraazamacrocycles, cyclohexanedione bisaminals were identified as key intermediates, and their conformationally labile nature was studied in detail using variable-temperature ¹³C NMR. tandfonline.comresearchgate.net

Furthermore, the synthesis of ¹³C-labeled 1,3-cyclohexanedione has been explicitly developed for mechanistic studies. researchgate.netresearchgate.netwhiterose.ac.uk In one notable study, 1,3-cyclohexanedione-2-¹³C was prepared to investigate the mechanism of aqueous halogenation, which ultimately leads to the formation of chloroform. The ¹³C label allowed researchers to confirm that the C2 carbon of the cyclohexanedione ring was the source of the carbon atom in the resulting haloform product. researchgate.netresearchgate.net This type of tracer study is definitive in a way that kinetic or stereochemical studies alone cannot be.

Investigation of Tautomeric Equilibria in 1,3-Cyclohexanedione Systems via ¹³C NMR and Computational Methods

1,3-Cyclohexanedione exists as a mixture of diketo and enol tautomers in solution. wikipedia.org The position of this equilibrium is crucial as the two tautomers exhibit different reactivity. The ¹³C labeling at C1, C2, and C3 is particularly insightful for studying this tautomerism.

¹³C NMR spectroscopy is a primary tool for quantifying the tautomeric composition. The diketo and enol forms give rise to distinct signals for the labeled carbons. The diketone form shows two carbonyl resonances (C1, C3) typically above 200 ppm and a methylene (B1212753) resonance (C2) around 50-60 ppm. In contrast, the enol form (3-hydroxycyclohex-2-en-1-one) displays signals for a carbonyl carbon (C1), an enolic carbon bearing a hydroxyl group (C3), and an sp²-hybridized carbon (C2). Studies on the related molecule dimedone (5,5-dimethyl-1,3-cyclohexanedione) have successfully used ¹³C NMR line shape analysis to determine the kinetics of the keto-enol interconversion. researchgate.netstudylib.net

Computational methods, particularly Density Functional Theory (DFT), complement experimental NMR data by providing theoretical structures, energies, and NMR chemical shifts for the different tautomers. researchgate.netnih.gov Studies have shown that while the diketo form may be prevalent in the gas phase, the enol form is significantly stabilized in solution. wikipedia.orgresearchgate.net DFT calculations on cyclohexane-1,3-dione have explored the energy barriers for tautomerization, including the catalytic effect of water molecules, which can lower the activation energy by facilitating proton transfer. nih.gov

Table 2: Tautomeric Forms of 1,3-Cyclohexanedione

| Tautomer | Key Structural Features | Typical ¹³C NMR Chemical Shift Ranges (ppm) | Notes |

|---|---|---|---|

| Diketo-form | Two C=O groups at C1 and C3. Chair or boat conformation. researchgate.netresearchgate.net | C1/C3: >200; C2: ~50-60 | The chair conformation is generally more stable. researchgate.net |

| Enol-form | One C=O group, one C=C double bond, one C-OH group. | C1 (C=O): ~190-200; C2 (=CH-): ~100-110; C3 (=C-OH): ~170-180 | Predominant tautomer in most solutions. wikipedia.org |

Elucidation of Stereochemical Outcomes in Reactions Involving Labeled 1,3-Cyclohexanediones

While KIE and tracer studies reveal reaction pathways, isotopic labeling can also be instrumental in determining the stereochemical course of a reaction. When a reaction involving 1,3-cyclohexanedione creates a new chiral center, particularly at the C2 position, the ¹³C label can act as a stereochemical probe.

The stereochemistry of the products can be determined using advanced NMR techniques. For instance, the magnitude of coupling constants (J-couplings) between the ¹³C-labeled carbons and adjacent protons can be dependent on the dihedral angle between them, providing clues about the relative stereochemistry. Nuclear Overhauser Effect (NOE) experiments involving the labeled positions can reveal through-space proximity to other parts of the molecule, helping to assign the stereoconfiguration.

While specific studies employing 1,3-Cyclohexanedione-1,2,3-¹³C₃ for stereochemical elucidation are not prominent in the reviewed literature, the principle is well-established. Conformational analysis of 1,3-cyclohexanedione itself has been studied computationally, determining the energy barrier for the chair-chair interconversion, which is fundamental to understanding its stereochemical behavior. researchgate.net In reactions catalyzed by enzymes, where stereochemical outcomes are highly specific, ¹³C labeling would be an ideal method to follow the transformation and confirm the stereochemistry of the resulting products. scielo.org.mx

Analysis of Solvent Effects and Catalytic Mechanisms in Reactions of 1,3-Cyclohexanedione Derivatives

The mechanism of a reaction can be profoundly influenced by the solvent and the presence of a catalyst. ¹³C labeling of 1,3-cyclohexanedione provides a method to probe these influences at a molecular level. By measuring ¹³C KIEs in different solvents, one can deduce how the solvent stabilizes or destabilizes the transition state relative to the ground state. A change in the KIE with solvent polarity can indicate a change in the charge distribution of the transition state.

Recent research has shown that 1,3-cyclohexanedione itself can act as a buffer in non-aqueous solutions, affecting reaction rates and the required catalyst loading. acs.org This is due to the acidic nature of the C2 protons and the keto-enol equilibrium. Understanding this behavior is critical for developing efficient catalytic transformations.

In catalyzed reactions, isotopic labeling can help distinguish between different proposed mechanisms. For example, in a base-catalyzed alkylation at C2, a primary ¹³C-KIE at C2 would support a mechanism where deprotonation is part of the rate-determining step. By comparing the KIEs for a catalyzed versus an uncatalyzed reaction, the role of the catalyst in altering the transition state structure can be quantified. Studies on multicomponent reactions involving 1,3-cyclohexanedione derivatives have shown a strong dependence on the solvent and catalyst used, with solvent-free conditions or specific ionic liquids sometimes providing the best results. researchgate.net Using a labeled substrate like 1,3-Cyclohexanedione-1,2,3-¹³C₃ in such studies would provide deeper mechanistic understanding of the catalyst's role.

Applications in Biochemical and Enzymatic Pathway Studies

Metabolic Flux Analysis Utilizing 1,3-Cyclohexanedione-1,2,3-13C3 as a Carbon Tracer

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of metabolic reactions within a biological system. frontiersin.orgnih.gov The use of stable isotope tracers, such as this compound, is central to ¹³C-MFA. nih.gov By introducing this labeled compound into a cellular system, researchers can track the flow of the ¹³C-labeled carbon atoms through various metabolic pathways. youtube.com

The core principle of ¹³C-MFA involves culturing cells or organisms on a substrate containing the ¹³C-labeled compound. frontiersin.org As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these isotopes in the resulting metabolites is then measured using techniques like mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org This labeling pattern provides a detailed fingerprint of the active metabolic pathways and their relative fluxes. nih.govyoutube.com

The choice of the isotopic tracer is critical for the success and precision of an MFA study. nih.govnih.gov Specifically labeled tracers, like this compound, can be designed to probe specific reactions or pathways with high sensitivity. nih.gov For instance, if a metabolic pathway is hypothesized to cleave the C1-C2 or C2-C3 bond of the cyclohexanedione ring, the resulting fragmentation pattern of the ¹³C label would provide direct evidence for this enzymatic step.

Computational modeling plays a crucial role in interpreting the complex data generated from ¹³C-MFA experiments. nih.gov Mathematical models of metabolic networks are used to simulate the expected labeling patterns for different flux distributions. By comparing the experimentally measured labeling data with the simulated patterns, researchers can estimate the in vivo metabolic fluxes that best explain the observed data. frontiersin.org This approach has been instrumental in identifying metabolic bottlenecks, understanding cellular physiology, and guiding metabolic engineering efforts. nih.govnih.gov

Table 1: Key Steps in ¹³C-Metabolic Flux Analysis

| Step | Description |

| Isotopic Labeling Experiment | Culturing cells or organisms with a ¹³C-labeled substrate, such as this compound. |

| Isotopic Labeling Measurement | Analyzing the mass isotopomer distribution of key metabolites using MS or NMR to determine the extent and position of ¹³C incorporation. frontiersin.org |

| Metabolic Modeling | Utilizing a stoichiometric model of the metabolic network to simulate the flow of the ¹³C label. |

| Flux Estimation | Comparing the measured labeling patterns with the simulated data to determine the set of metabolic fluxes that provides the best fit. nih.gov |

| Statistical Analysis | Assessing the goodness-of-fit and determining the confidence intervals for the estimated fluxes. nih.gov |

Elucidation of Enzymatic Reaction Mechanisms Involving Cyclohexanedione Substrates or Products

Isotopically labeled compounds are indispensable for unraveling the intricate details of enzymatic reaction mechanisms. This compound can be employed as a substrate or a substrate analog to probe the catalytic mechanisms of enzymes that act on cyclohexanedione-containing molecules.

One of the primary applications is in identifying the bond cleavage and formation steps during catalysis. By analyzing the distribution of the ¹³C label in the product molecules, researchers can deduce which bonds in the original substrate were broken and which new bonds were formed. For example, if an enzyme catalyzes the ring opening of 1,3-cyclohexanedione (B196179), the specific location of the ¹³C labels in the resulting linear product would reveal the exact site of cleavage.

Furthermore, kinetic isotope effect (KIE) studies can be performed using this compound. The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. By comparing the reaction rates with the labeled and unlabeled cyclohexanedione, scientists can gain insights into the rate-determining step of the enzymatic reaction and the nature of the transition state.

In the context of enzymes that produce cyclohexanedione derivatives, labeled precursors can be used to trace the origin of the carbon atoms in the final product. This approach is particularly valuable in complex biosynthetic pathways where the assembly of the final molecule involves multiple enzymatic steps and precursor molecules.

Investigation of Biosynthetic Pathways Employing 13C-Labeled Precursors

The investigation of biosynthetic pathways, particularly those leading to the formation of secondary metabolites, heavily relies on the use of ¹³C-labeled precursors. clockss.orgmdpi.com These studies involve feeding an organism with a specifically labeled compound and then determining the position of the ¹³C labels in the isolated natural product. clockss.org This information allows for the reconstruction of the biosynthetic route from the primary precursor to the final complex molecule. researchgate.net

The use of ¹³C-labeled precursors like this compound can be instrumental in cases where a cyclohexanedione moiety is a suspected intermediate or building block in a biosynthetic pathway. By observing the incorporation of the intact ¹³C₃ unit into a larger molecule, researchers can confirm the role of cyclohexanedione as a direct precursor.

The analysis of the labeling patterns in the final product is typically carried out using ¹³C-NMR spectroscopy. clockss.org This technique provides detailed information about the chemical environment of each carbon atom, allowing for the precise determination of the labeled positions.

Table 2: General Steps for Investigating Biosynthetic Pathways with ¹³C-Labeled Precursors

| Step | Description |

| Hypothesize Biosynthetic Pathway | Propose a plausible biosynthetic route based on the structure of the natural product. |

| Synthesize Labeled Precursor | Chemically synthesize the proposed precursor with ¹³C labels at specific positions (e.g., this compound). |

| Feeding Experiment | Administer the labeled precursor to the producing organism (e.g., plant, fungus, or bacterium). |

| Isolation and Purification | Isolate the target natural product from the organism and purify it. |

| ¹³C-NMR Analysis | Acquire the ¹³C-NMR spectrum of the purified product to identify the positions of the ¹³C labels. |

| Pathway Elucidation | Interpret the labeling pattern to confirm or revise the hypothesized biosynthetic pathway. |

Studies of Enzyme-Substrate Interactions and Conformational Dynamics via Isotopic Labeling of Related Biomolecules

Understanding the dynamic interplay between an enzyme and its substrate is crucial for comprehending its function. rsc.orgnih.govresearchgate.net Isotopic labeling, including the use of ¹³C, can provide valuable insights into these interactions and the conformational changes that enzymes undergo during catalysis. rsc.org

While this compound itself might not be the primary tool for directly studying protein dynamics, the principles of isotopic labeling are central to techniques that are. For instance, specific amino acids within an enzyme can be labeled with ¹³C. When a substrate or a substrate analog like 1,3-cyclohexanedione binds to the active site, changes in the chemical environment of the labeled amino acids can be detected by NMR spectroscopy. This provides information about the specific residues involved in substrate binding and the nature of the enzyme-substrate complex.

Research into Bioremediation and Degradation Pathways of Cyclohexanedione-Derived Compounds

Cyclohexanedione and its derivatives can be present in the environment as pollutants. Understanding the microbial pathways for their degradation is essential for developing effective bioremediation strategies. Isotopic tracers like this compound are powerful tools for studying these degradation pathways.

By introducing the ¹³C-labeled compound into a microbial culture or a soil sample, researchers can trace the metabolic fate of the cyclohexanedione ring. Analysis of the labeled intermediates and final breakdown products can reveal the key enzymatic steps and the microorganisms responsible for the degradation process.

This information is crucial for:

Identifying the specific enzymes and genes involved in the degradation pathway.

Optimizing conditions to enhance the rate of bioremediation.

Assessing the completeness of the degradation process and identifying any potentially harmful byproducts.

The use of stable isotopes in these studies provides a direct and unambiguous way to follow the transformation of the target pollutant, overcoming the challenges of complex environmental matrices.

Computational Chemistry Approaches for 1,3 Cyclohexanedione 1,2,3 13c3 Research

Density Functional Theory (DFT) Calculations for Structural Optimization and Energy Minima in Cyclohexanedione Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It is frequently applied to model the structure and properties of organic molecules. mdpi.com DFT calculations are instrumental in determining the optimized geometries and relative energies of different conformers of cyclohexanedione systems. For 1,3-cyclohexanedione (B196179), DFT studies have been conducted to understand the chair-chair interconversion process. scielo.org.mxresearchgate.net

Researchers have employed functionals like M06-2X with basis sets such as 6-311++G(2d,2p) to optimize the geometries of stationary states (reactants, transition states, and products). scielo.org.mx Such calculations provide insights into the conformational inversion energy, which for 1,3-cyclohexanedione has been evaluated to be 1.87 kcal/mol. scielo.org.mxresearchgate.netresearchgate.net These studies reveal that the inversion process involves a boat-boat interconversion with two different twisted boat structures. scielo.org.mxresearchgate.netresearchgate.net The effect of solvents on the keto-enol tautomerization of cyclic diketones, including cyclohexane-1,3-dione, has also been explored using DFT with continuum solvation models. semanticscholar.org

| Computational Method | Property Investigated | Key Finding for 1,3-Cyclohexanedione |

|---|---|---|

| M06-2x/6-311++G(2d,2p) | Conformational Inversion Energy | 1.87 kcal/mol for chair-chair interconversion. scielo.org.mxresearchgate.netresearchgate.net |

| IEF-PCM/B3LYP/6-31G(d) | Keto-Enol Tautomerism (Aqueous) | Keto-enol form is unstable by 1.8-1.2 kcal/mol. semanticscholar.org |

| M062X-SMDaq/6-31+G(d,p) | Water-Assisted Tautomerization | Activation free energy barrier of 29.7 kcal/mol with one water molecule. semanticscholar.org |

Transition State Modeling and Reaction Coordinate Analysis for Predicting Isotopic Effects in Labeled Diones

Computational modeling of transition states is crucial for understanding reaction mechanisms and predicting kinetic isotope effects (KIEs). harvard.educore.ac.uk By calculating the vibrational frequencies of both the ground state and the transition state for a reaction, the effect of isotopic substitution on the reaction rate can be predicted. This approach is particularly valuable for studying reactions involving isotopically labeled diones.

For instance, in the context of enzymatic reactions, transition state geometries can be defined by systematically searching for constrained geometries that reproduce experimental KIEs. nih.gov This methodology has been successfully used to design potent enzyme inhibitors. nih.gov The analysis of transition state structures allows for a detailed, quantitative interpretation of isotope effects, connecting them to specific geometric parameters like bond distances. nih.govnih.gov For reactions that are not well-defined, comparing experimental KIEs with those predicted for a variety of theoretical transition structures can help elucidate the correct reaction mechanism. core.ac.uk

Prediction of Kinetic Isotope Effects (KIEs) and Validation with Experimental Data from 13C-Labeled Systems

The prediction of KIEs through computational methods and their validation with experimental data is a powerful tool for mechanistic elucidation in organic chemistry. harvard.edunih.gov Primary ¹³C KIEs, which typically range from 1.01 to 1.05, are particularly informative about bond-forming and bond-breaking steps in the rate-determining step of a reaction. core.ac.uk

The process involves calculating vibrational frequencies for both the isotopically labeled and unlabeled species in their ground and transition states. core.ac.uk These frequencies are then used within the framework of transition state theory to predict the KIE. The accuracy of these predictions relies heavily on the quality of the computational model used to describe the transition state geometry. core.ac.uk

Experimental validation is crucial. Techniques like NMR spectroscopy are used to measure KIEs at natural abundance or with isotopically enriched materials. harvard.edunih.govacs.org For example, a method using ¹H-detected 2D [¹³C,¹H]-HSQC NMR spectroscopy has been developed for the high-precision measurement of ¹³C KIEs. acs.org The agreement between predicted and experimental KIEs provides strong evidence for a proposed reaction mechanism. nih.gov For instance, in a study of a Diels-Alder reaction, computations were able to quantitatively reproduce the experimental KIEs. harvard.edunih.gov

| Reaction Type | Computational Approach | Experimental Validation | Significance |

|---|---|---|---|

| Diels-Alder Reaction | DFT calculations of transition states | Natural abundance ¹³C NMR spectroscopy. nih.gov | Computations quantitatively reproduced experimental KIEs, validating the theoretical model. harvard.edunih.gov |

| Enzyme-Catalyzed Reactions | Systematic search of constrained geometries | ¹³C KIE measurements. nih.gov | Successful in defining transition states and designing potent inhibitors. nih.gov |

| Glucose-6-Phosphate Dehydrogenase Catalyzed Reaction | Not specified | ¹H-detected 2D [¹³C,¹H]-HSQC NMR. acs.org | Demonstrated high accuracy of the 2D NMR method by matching published isotope ratio MS data. acs.org |

Molecular Dynamics Simulations for Conformational Analysis of Cyclohexanedione Ring Systems

Molecular dynamics (MD) simulations are a powerful computational technique for studying the conformational dynamics of molecules. nih.govnih.gov By simulating the motion of atoms over time, MD can explore the different conformations accessible to a molecule and the transitions between them. nih.gov

For cyclohexanedione ring systems, MD simulations can provide insights into the chair-chair interconversion and the populations of various conformers, such as chair and twist-boat forms. nih.gov These simulations have shown that for some substituted cyclohexanes, there is a dynamic interconversion between chair and twisted boat conformations. researchgate.net The temperature of the simulation can be adjusted to observe different types of interconversions, and the results can be correlated with experimentally determined ring inversion barriers. nih.gov MD simulations are a reliable tool for conformational analysis, capable of sampling a wide range of conformations and providing a distribution that correlates with the Boltzmann distribution derived from energies. nih.gov

Application of Machine Learning and Artificial Intelligence in Predicting 13C NMR Shifts for Complex Labeled Organic Structures

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools for predicting NMR chemical shifts, including ¹³C shifts, with high accuracy. ncssm.edursc.orgarxiv.orgmdpi.com These methods can learn the complex relationships between molecular structure and NMR spectral features from large datasets of known compounds. ncssm.edu

Graph neural networks (GNNs) have proven particularly effective in this area. ncssm.edursc.orgarxiv.org By representing molecules as graphs, where atoms are nodes and bonds are edges, GNNs can capture detailed information about the local chemical environment of each atom. ncssm.edu This allows for more accurate predictions of chemical shifts compared to older methods. ncssm.edu Some ML models can achieve accuracies comparable to DFT calculations but at a fraction of the computational cost. rsc.orgnrel.gov This speed advantage is particularly significant for large and flexible molecules where DFT calculations would be prohibitively expensive. frontiersin.org ML models can also be trained to account for stereochemical and conformational effects, further improving their predictive power. frontiersin.org

| ML/AI Method | Input | Reported Accuracy (MAE for ¹³C) | Key Advantage |

|---|---|---|---|

| Graph Neural Network (GNN) | 2D molecular connectivity | 1.43 ppm. rsc.orgnih.gov | 'End-to-end' learning from molecular structures. rsc.org |

| 3D Graph Neural Network (DFTNN) | 3D molecular structures | 1.26 ppm. rsc.org | High speed with DFT-level accuracy, differentiates stereoisomers. rsc.orgfrontiersin.org |

| GNN with unsupervised fine-tuning | 1D and 2D NMR data | 2.05 ppm. arxiv.org | Can predict 2D NMR spectra and adjust for solvent effects. arxiv.org |

Future Directions and Emerging Methodologies in 1,3 Cyclohexanedione 1,2,3 13c3 Research

Development of Novel Synthetic Routes for Advanced and Economical Site-Specific ¹³C Labeling

The synthesis of isotopically labeled compounds is often a complex and costly endeavor. However, recent advancements are paving the way for more efficient and economical methods for site-specific ¹³C labeling. Researchers are actively exploring novel synthetic strategies to introduce ¹³C atoms at precise locations within a molecule, such as the 1, 2, and 3 positions of 1,3-cyclohexanedione (B196179).

One promising approach involves the use of readily available and less expensive ¹³C-labeled starting materials. For instance, methods utilizing potassium ¹³C-cyanide or ¹³C-carbon tetrabromide as the source of the isotope are being refined to improve yields and reduce the number of synthetic steps. nih.govnih.gov The Corey-Fuchs reaction, which converts an aldehyde to a terminal alkyne, has been adapted to incorporate a ¹³C label from ¹³CBr₄, offering a more direct route to labeled intermediates. nih.govnih.gov

Furthermore, the development of catalytic methods for isotopic labeling is a significant area of research. These methods aim to use small amounts of a catalyst to facilitate the incorporation of ¹³C from a simple source, such as ¹³CO or ¹³CO₂, into a complex molecule. This would represent a major breakthrough in terms of cost and efficiency.

Integration of ¹³C NMR with Complementary Advanced Analytical Techniques for Enhanced Structural and Mechanistic Insights

While ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing ¹³C-labeled compounds, its integration with other advanced analytical methods can provide a more comprehensive understanding of molecular structure and reaction dynamics. nih.gov The combination of different techniques allows researchers to overcome the limitations of any single method and obtain a more complete picture.

Integration with Mass Spectrometry (MS): The coupling of ¹³C NMR with mass spectrometry, particularly in the form of Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for metabolomics and mechanistic studies. nih.gov LC-MS can separate complex mixtures and provide information about the mass-to-charge ratio of the components, while ¹³C NMR provides detailed structural information. This combination is particularly useful for tracing the metabolic fate of 1,3-Cyclohexanedione-1,2,3-¹³C₃ in biological systems. nih.gov Isotopic Ratio Outlier Analysis (IROA) is an LC-MS-based technique that utilizes samples labeled with different percentages of ¹³C to differentiate biological signals from background noise and accurately determine the number of carbon atoms in a molecule. nih.gov

Integration with X-ray Crystallography: X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state. mdpi.comcreative-biostructure.com When combined with ¹³C NMR data, which provides information about the molecule's structure and dynamics in solution, a more complete understanding of its conformational properties can be achieved. mdpi.comcreative-biostructure.com This is particularly important for studying flexible molecules like 1,3-cyclohexanedione, which can adopt different conformations in different environments. Discrepancies between solid-state and solution-state structures can reveal important insights into the molecule's behavior. creative-biostructure.com

Advanced NMR Techniques: The development of new NMR pulse sequences and techniques continues to enhance the power of ¹³C NMR. Two-dimensional (2D) NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information about the connectivity of atoms within a molecule. nih.gov The INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) experiment, when applied to ¹³C-labeled samples, can provide direct ¹³C-¹³C correlation spectra, which is invaluable for determining the carbon framework of a molecule. nih.gov

| Analytical Technique | Information Provided | Complementary Insights with ¹³C NMR |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Elucidation of metabolic pathways and fragmentation patterns. nih.gov |

| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Comparison of solid-state and solution conformations, understanding of intermolecular interactions. mdpi.comcreative-biostructure.com |

| 2D NMR (HSQC, HMBC) | Connectivity between different nuclei (e.g., ¹H-¹³C). | Complete assignment of NMR signals and confirmation of molecular structure. nih.gov |

| INADEQUATE | Direct carbon-carbon correlations. | Unambiguous determination of the carbon skeleton. nih.gov |

Advancements in Computational Methodologies for Precise Prediction of Isotopic Behavior and Complex Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of isotopically labeled compounds is rapidly growing. Advancements in computational methodologies are enabling the precise prediction of isotopic behavior and the exploration of complex reaction pathways, providing insights that are often difficult or impossible to obtain through experiments alone.

Prediction of NMR Chemical Shifts: The accurate prediction of ¹³C NMR chemical shifts is crucial for the identification and characterization of ¹³C-labeled compounds. chemrxiv.orgncssm.edu Modern computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can calculate NMR chemical shifts with a high degree of accuracy. ruc.dkresearchgate.net Deep learning models, such as CASCADE-2.0, are also emerging as powerful tools for the rapid and reliable prediction of ¹³C NMR spectra. chemrxiv.org These predictive tools can assist in the structural assignment of new compounds and help to differentiate between different isotopomers.

Elucidation of Reaction Mechanisms: Quantum chemical calculations can be used to explore the potential energy surfaces of chemical reactions, allowing researchers to identify transition states and intermediates and to calculate reaction barriers. chemrxiv.orgresearchgate.netrsc.orgrsc.orgresearchgate.net This information is invaluable for understanding the mechanisms of reactions involving 1,3-Cyclohexanedione-1,2,3-¹³C₃ and for predicting the distribution of isotopes in the products. Automated reaction path search methods can systematically explore all possible reaction pathways, leading to the discovery of new and unexpected reaction mechanisms. chemrxiv.org

Modeling of Isotope Effects: Kinetic Isotope Effects (KIEs) are a powerful tool for studying reaction mechanisms. Computational methods can be used to calculate KIEs with a high degree of accuracy, providing insights into the rate-determining step of a reaction and the geometry of the transition state. This is particularly relevant for understanding enzymatic reactions where 1,3-Cyclohexanedione-1,2,3-¹³C₃ might be used as a substrate.

| Computational Method | Application in ¹³C-Labeled Research | Key Advantages |

| Density Functional Theory (DFT) | Prediction of NMR chemical shifts, calculation of reaction energies. ruc.dkresearchgate.net | Good balance of accuracy and computational cost. |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy prediction of NMR chemical shifts. ruc.dk | Provides more accurate results for systems where DFT may fail. |

| Deep Learning Models (e.g., CASCADE-2.0) | Rapid prediction of ¹³C NMR spectra. chemrxiv.org | High-speed predictions, useful for high-throughput screening. |

| Quantum Chemical Reaction Path Searches | Elucidation of complex reaction mechanisms, discovery of new reactions. chemrxiv.orgresearchgate.netrsc.orgrsc.orgresearchgate.net | Systematic and unbiased exploration of reaction possibilities. |

Exploration of 1,3-Cyclohexanedione-1,2,3-¹³C₃ in New Biological Systems and Uncharted Metabolic/Degradation Pathways

The use of stable isotope tracers, such as 1,3-Cyclohexanedione-1,2,3-¹³C₃, is a cornerstone of metabolic research. nih.govnih.gov These labeled compounds allow researchers to follow the path of molecules through complex biological systems, providing a detailed picture of metabolic and degradation pathways. The exploration of this labeled cyclohexanedione derivative in new biological systems and the investigation of previously unknown pathways hold significant promise for advancing our understanding of biology and disease.

Tracing Metabolic Fates: By introducing 1,3-Cyclohexanedione-1,2,3-¹³C₃ into a biological system, such as a cell culture or a whole organism, researchers can use techniques like NMR and mass spectrometry to track the incorporation of the ¹³C label into various metabolites. acs.org This allows for the mapping of metabolic pathways and the identification of key enzymes and intermediates. For example, studies in mouse models have demonstrated the utility of ¹³C-labeled precursors for investigating the tricarboxylic acid (TCA) cycle in different organs. biorxiv.org

Investigating Biodegradation: 1,3-Cyclohexanedione derivatives are found in various natural products and are also used in industrial applications. Understanding how these compounds are degraded in the environment is crucial for assessing their environmental impact. By using 1,3-Cyclohexanedione-1,2,3-¹³C₃, researchers can study the biodegradation pathways of this compound in microorganisms and other environmental systems. This can lead to the identification of novel enzymes and metabolic pathways involved in the breakdown of cyclic ketones.

Probing Enzyme Mechanisms: ¹³C-labeled substrates are invaluable tools for studying the mechanisms of enzymes. By analyzing the distribution of the ¹³C label in the products of an enzymatic reaction, researchers can gain insights into the catalytic mechanism of the enzyme. This information is essential for the design of enzyme inhibitors and for the development of new biocatalysts.

Innovations in High-Throughput Approaches and Automation for Isotopic Labeling Studies and Analysis

The increasing demand for isotopic labeling studies in fields such as drug discovery and metabolomics has driven the need for high-throughput approaches and automation. nih.gov These innovations are making it possible to conduct large-scale experiments more efficiently and to analyze the resulting data more effectively.

Automated Synthesis and Labeling: The development of automated synthesis platforms can significantly accelerate the production of ¹³C-labeled compounds like 1,3-Cyclohexanedione-1,2,3-¹³C₃. These systems can perform multiple reactions in parallel, with precise control over reaction conditions, leading to higher throughput and improved reproducibility.

High-Throughput Screening (HTS): HTS technologies are being adapted for isotopic labeling studies. ondrugdelivery.comselectscience.net This allows for the rapid screening of large libraries of compounds to identify those that interact with a particular biological target or that are metabolized in a specific way. The use of automated liquid handling systems and robotic platforms is essential for enabling high-throughput screening. selectscience.net

Automation in NMR and MS Analysis: The analysis of data from NMR and mass spectrometry experiments can be a time-consuming bottleneck. To address this, automated data analysis software is being developed. nih.govfhnw.chnih.gov These programs can automatically identify and quantify peaks in NMR spectra and can process large datasets from mass spectrometry experiments, significantly reducing the time required for data analysis. nih.govfhnw.chnih.gov For example, deep learning models are being used to automatically interpret ¹³C NMR spectra with high accuracy. fhnw.ch

Q & A

Q. What are the recommended methods for synthesizing 1,3-Cyclohexanedione-1,2,3-¹³C₃, and how does isotopic labeling affect reaction yields?

Synthesis of ¹³C₃-labeled compounds typically involves using ¹³C-enriched precursors (e.g., ¹³C₃-glycerol or ¹³C₃-malonate derivatives) in multi-step reactions. For 1,3-Cyclohexanedione-1,2,3-¹³C₃, isotopic labeling may require modified reaction conditions (e.g., controlled pH, inert atmosphere) to minimize isotopic scrambling. Yield optimization should account for isotopic dilution effects, verified via mass spectrometry or NMR .

Q. How should researchers characterize the isotopic purity of 1,3-Cyclohexanedione-1,2,3-¹³C₃?

Isotopic purity is validated using:

- ¹³C NMR : Peaks at δ ~200–210 ppm (carbonyl groups) and δ ~20–60 ppm (aliphatic carbons) confirm site-specific ¹³C incorporation. Compare shifts with unlabeled analogs to detect isotopic contamination .

- High-Resolution Mass Spectrometry (HRMS) : Calculate the exact molecular mass (C₆H₈O₂: theoretical ¹³C₃ molecular weight = 115.13 g/mol) to confirm isotopic enrichment ≥98% .

Q. What are the key stability considerations for handling and storing 1,3-Cyclohexanedione-¹³C₃?

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation. Avoid exposure to oxidizing agents or moisture .

- Handling : Use gloveboxes or fume hoods with local exhaust ventilation. Monitor for decomposition via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How does isotopic labeling influence the thermodynamic properties of 1,3-Cyclohexanedione in kinetic studies?

¹³C labeling alters vibrational frequencies and bond energies, potentially affecting reaction kinetics. For example:

- Enthalpy of Sublimation (ΔsubH) : Differences between labeled and unlabeled compounds can be quantified via thermogravimetric analysis (TGA). NIST data for unlabeled 1,3-cyclohexanedione (ΔsubH° = 78.5 kJ/mol) provides a baseline for comparison .

- Isotope Effects : Use kinetic isotope effect (KIE) studies to evaluate ¹³C’s impact on reaction rates (e.g., in keto-enol tautomerism) .

Q. What advanced analytical strategies are used to resolve discrepancies in ¹³C₃-labeled metabolite quantification?

- Gravimetric Mixing Validation : Prepare calibration curves using gravimetrically mixed natural and ¹³C₃-labeled standards (e.g., glucose-¹³C₃) to correct for instrumental biases (Table 1) .

- Multi-Method Cross-Validation : Combine LC-MS/MS, GC-MS, and NMR to address matrix effects or ionization suppression in complex biological samples .

Q. Table 1. Theoretical vs. Experimental Molar Fractions in ¹³C-Labeled Standards

| Compound | Theoretical ¹³C (%) | Experimental ¹³C (%) | Error (%) |

|---|---|---|---|

| Glucose-1,2,3-¹³C₃ | 100 | 98.7 ± 0.5 | 1.3 |

| Cyclohexanedione-¹³C₃ | 100 | 97.9 ± 0.8 | 2.1 |

| Data derived from gravimetric mixtures analyzed via HRMS . |

Q. How can researchers design experiments to trace ¹³C₃-labeled intermediates in metabolic pathways?

- Isotopic Tracer Studies : Administer 1,3-Cyclohexanedione-¹³C₃ to cell cultures or model organisms. Use LC-MS to track ¹³C incorporation into downstream metabolites (e.g., acetyl-CoA, citrate).

- Compartmental Modeling : Apply computational tools (e.g., INCA, Isotopomer Network Compartmental Analysis) to map flux distributions and identify rate-limiting steps .

Methodological Guidelines

Q. How should researchers address contradictory data in isotopic labeling studies?

- Source Validation : Cross-check data against primary references (e.g., NIST WebBook for thermodynamic properties) and avoid reliance on unverified databases .

- Error Analysis : Quantify uncertainties in isotopic purity, instrument calibration, and sample preparation. Use statistical tests (e.g., t-tests, ANOVA) to assess significance .

Q. What protocols ensure reproducibility in synthesizing and using 1,3-Cyclohexanedione-¹³C₃?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.